
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in proteomics research and other scientific fields .
Métodos De Preparación
The synthesis of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves multiple steps. One common method includes a Friedel-Crafts acylation followed by nitration . The reaction conditions typically involve the use of glacial acetic acid and hydrogen peroxide under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .
Mecanismo De Acción
The mechanism of action of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming positively charged intermediates that interact with various biological molecules . These interactions can affect cellular pathways and processes, leading to its observed effects.
Comparación Con Compuestos Similares
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds such as:
- 2,6-Dichloro-8-methylquinoline
- 3-(2-Nitrovinyl)quinoline
- 2,6-Dichloro-3-(2-nitrovinyl)quinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its combination of chloro, methyl, and nitrovinyl groups, which contribute to its distinct reactivity and applications .
Propiedades
Fórmula molecular |
C12H8Cl2N2O2 |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
2,6-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b3-2+ |
Clave InChI |
YWTLJVXSFSZRLL-NSCUHMNNSA-N |
SMILES isomérico |
CC1=CC(=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl |
SMILES canónico |
CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
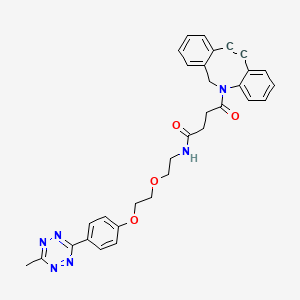
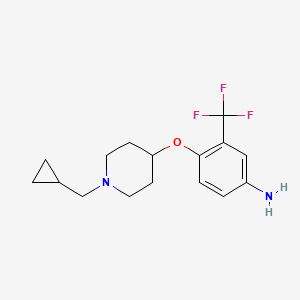
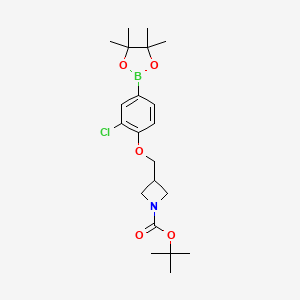
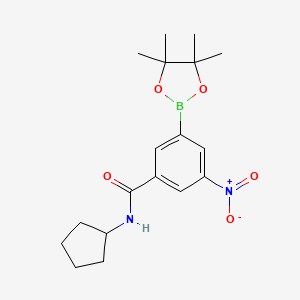
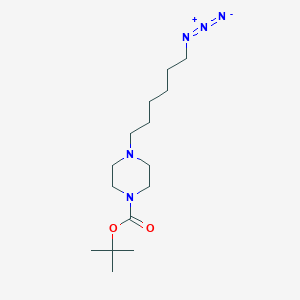

![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)

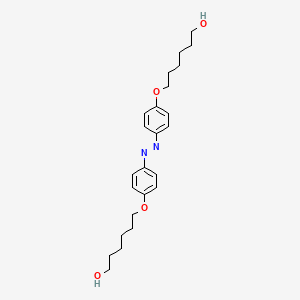
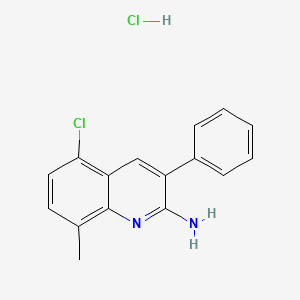
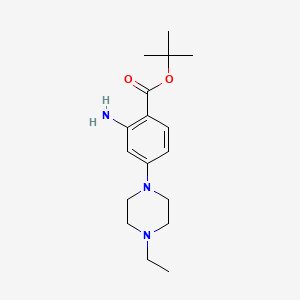
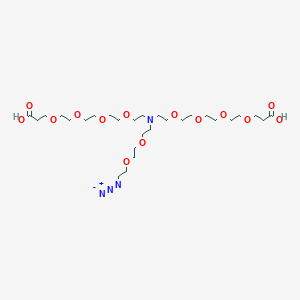
![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
